3-[(Biphenyl-4-yloxy)methyl]piperidine
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Overview
Description
3-[(Biphenyl-4-yloxy)methyl]piperidine is an organic compound with the molecular formula C18H21NO It is characterized by the presence of a piperidine ring attached to a biphenyl group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Biphenyl-4-yloxy)methyl]piperidine typically involves the following steps:
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Formation of Biphenyl-4-yloxy Intermediate: : The initial step involves the preparation of the biphenyl-4-yloxy intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction, where a biphenyl boronic acid reacts with a halogenated benzene derivative in the presence of a palladium catalyst and a base.
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Attachment of Methylene Bridge: : The next step involves the introduction of a methylene bridge to the biphenyl-4-yloxy intermediate. This can be accomplished through a nucleophilic substitution reaction using a suitable methylene donor, such as formaldehyde or a methylene halide, under basic conditions.
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Formation of Piperidine Ring: : The final step involves the cyclization of the intermediate to form the piperidine ring. This can be achieved through a reductive amination reaction, where the intermediate reacts with a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(Biphenyl-4-yloxy)methyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. Reactions are performed under inert atmospheres to prevent oxidation.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide, while electrophilic substitution reactions may involve reagents like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Oxidation of this compound can yield biphenyl-4-yloxy ketones or alcohols.
Reduction: Reduction reactions can produce biphenyl-4-yloxy amines or alcohols.
Substitution: Substitution reactions can result in the formation of various biphenyl-4-yloxy derivatives with different functional groups.
Scientific Research Applications
3-[(Biphenyl-4-yloxy)methyl]piperidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various derivatives and analogs.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate binding affinities and mechanisms of action.
Medicine: The compound is explored for its potential therapeutic properties. It is investigated as a lead compound in drug discovery programs targeting various diseases, including neurological disorders and cancers.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Biphenyl-4-yloxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may act as an agonist or antagonist of certain receptors, influencing cellular responses and physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-[(Biphenyl-4-yloxy)methyl]morpholine: This compound has a similar structure but contains a morpholine ring instead of a piperidine ring.
3-[(Biphenyl-4-yloxy)methyl]pyrrolidine: This compound features a pyrrolidine ring in place of the piperidine ring.
3-[(Biphenyl-4-yloxy)methyl]azepane: This compound has an azepane ring instead of a piperidine ring.
Uniqueness
3-[(Biphenyl-4-yloxy)methyl]piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring provides a different spatial arrangement and electronic environment compared to similar compounds with different ring systems. This uniqueness can influence the compound’s reactivity, binding affinities, and overall behavior in various applications.
Properties
IUPAC Name |
3-[(4-phenylphenoxy)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-6-16(7-3-1)17-8-10-18(11-9-17)20-14-15-5-4-12-19-13-15/h1-3,6-11,15,19H,4-5,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVRKAYQQIZQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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